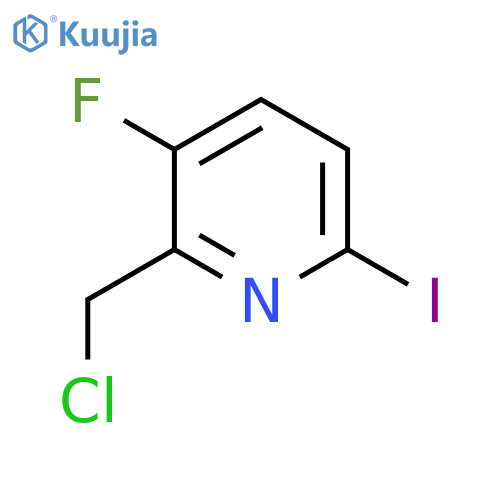

Cas no 1807172-09-3 (2-Chloromethyl-3-fluoro-6-iodopyridine)

2-Chloromethyl-3-fluoro-6-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloromethyl-3-fluoro-6-iodopyridine

-

- インチ: 1S/C6H4ClFIN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2

- InChIKey: JJMWCLUISFEZJK-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=C(C(CCl)=N1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-Chloromethyl-3-fluoro-6-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023030270-500mg |

2-Chloromethyl-3-fluoro-6-iodopyridine |

1807172-09-3 | 97% | 500mg |

$989.80 | 2022-03-31 | |

| Alichem | A023030270-1g |

2-Chloromethyl-3-fluoro-6-iodopyridine |

1807172-09-3 | 97% | 1g |

$1,596.00 | 2022-03-31 | |

| Alichem | A023030270-250mg |

2-Chloromethyl-3-fluoro-6-iodopyridine |

1807172-09-3 | 97% | 250mg |

$680.00 | 2022-03-31 |

2-Chloromethyl-3-fluoro-6-iodopyridine 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

2-Chloromethyl-3-fluoro-6-iodopyridineに関する追加情報

Professional Introduction to 2-Chloromethyl-3-fluoro-6-iodopyridine (CAS No. 1807172-09-3)

2-Chloromethyl-3-fluoro-6-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807172-09-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug discovery. The structural features of 2-Chloromethyl-3-fluoro-6-iodopyridine, particularly the presence of both chloromethyl and iodopyridine substituents, make it a versatile intermediate in synthetic chemistry, enabling its application in the development of novel therapeutic agents.

The molecular structure of 2-Chloromethyl-3-fluoro-6-iodopyridine consists of a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 3-position, and an iodine atom at the 6-position. This unique arrangement of functional groups imparts distinct reactivity and biological properties to the compound. The chloromethyl group, for instance, is a well-known nucleophilic center that can participate in various chemical transformations, including nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to introduce new functional groups into molecular frameworks. On the other hand, the fluorine atom is known to influence metabolic stability and binding affinity, making it a valuable moiety in drug design.

Recent advancements in pharmaceutical research have highlighted the potential of 2-Chloromethyl-3-fluoro-6-iodopyridine as a key intermediate in the synthesis of bioactive molecules. Specifically, studies have demonstrated its utility in constructing complex scaffolds that exhibit inhibitory activity against various biological targets. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes implicated in cancer progression. The iodine atom at the 6-position serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in modern drug discovery for generating libraries of diverse compounds.

The fluorine substituent at the 3-position of 2-Chloromethyl-3-fluoro-6-iodopyridine has also been leveraged to enhance pharmacokinetic properties. Fluorinated pyridines are frequently incorporated into drug molecules due to their ability to improve lipophilicity, reduce metabolic clearance, and increase binding affinity to biological targets. This has led to several preclinical studies investigating the pharmacological effects of compounds derived from 2-Chloromethyl-3-fluoro-6-iodopyridine, particularly in contexts such as antiviral and anti-inflammatory therapies. The chloromethyl group remains instrumental in these studies, as it allows for facile derivatization into more complex structures through condensation reactions with amine or alcohol functionalities.

In terms of synthetic methodologies, 2-Chloromethyl-3-fluoro-6-iodopyridine serves as a precursor for accessing more intricate pyridine derivatives. Researchers have utilized this compound in multi-step synthetic routes to develop novel heterocyclic frameworks with potential therapeutic applications. For example, recent publications have described its use in constructing benzothiophene-pyridine hybrids, which have shown promise as scaffolds for small-molecule drugs targeting neurological disorders. The versatility of 2-Chloromethyl-3-fluoro-6-iodopyridine lies in its ability to undergo multiple transformations while retaining its core structural integrity, making it an invaluable building block in medicinal chemistry.

The interest in 2-Chloromethyl-3-fluoro-6-iodopyridine is further underscored by its role in developing next-generation therapeutics. As computational chemistry and high-throughput screening technologies continue to evolve, compounds like this one are being integrated into virtual screening campaigns to identify lead candidates for drug development. The combination of computational modeling with experimental validation has accelerated the discovery process significantly. For instance, virtual docking studies have been performed using 2-Chloromethyl-3-fluoro-6-iodopyridine derivatives to identify potential binding interactions with protein targets such as kinases and transcription factors.

The significance of fluorinated pyridines extends beyond their structural role; they also contribute to the overall pharmacological profile of drug candidates by influencing solubility, permeability across biological membranes (PAMPA), and metabolic stability (e.g., resistance to cytochrome P450 enzymes). These properties are critical determinants of drug efficacy and safety. In this context, 2-Chloromethyl-3-fluoro-6-iodopyridine has been employed by synthetic chemists to generate libraries of fluorinated pyridines with optimized pharmacokinetic profiles. Such libraries are then subjected to biopanning or other screening techniques to identify molecules with desirable biological activity.

Moreover, recent research has explored the use of 2-Chloromethyl-3-fluoro-6-iodopyridine in designing probes for biochemical assays. By incorporating reporter groups or bioorthogonal handles into derivatives of this compound, researchers can develop tools for studying enzyme mechanisms or protein-protein interactions in vitro and even in living cells. These probes are particularly valuable for elucidating pathways involved in diseases such as cancer and inflammatory disorders.

The synthesis of 2-Chloromethyl-3-fluoro-6-iodopyridine itself presents an interesting challenge due to its reactive nature and the need for precise control over regioselectivity during functionalization. Advances in synthetic techniques have enabled more efficient routes to this intermediate, including metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies. These methods not only improve yield but also enhance scalability for industrial applications where large quantities of high-purity material are required.

In conclusion, 2-Chloromethyl - 3 - fluoro - 6 - iodo - pyridin e (CAS No . 1807172 - 09 - 3 ) remains a cornerstone compoun d i n pharma ceutical researc h due t o i ts versatile structur al feat ures an d bi oactive pot ential . Its role i n synthesizing n e w dr ugs an d de veloping diagnostic too ls continues t o be e xpanded with eve r-evolving scientific disco veries . As researc hers delve deeper i n t o t he p ot en tial o f thi s com poun d , w e can ex pect mo re innovativ e appl icat ions t o emerge i n t he f ields o f m ed ic ine an d biotechnology .

1807172-09-3 (2-Chloromethyl-3-fluoro-6-iodopyridine) 関連製品

- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)

- 60828-38-8(Ru(phen)(bpy)2(PF6)2)

- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)

- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)

- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)

- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)

- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)

- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)

- 1181738-47-5(4-(4-bromophenyl)-1-chlorobutan-2-one)